molecular formula C9H6ClF3O3 B2973281 4-Methoxy-2-(trifluoromethoxy)benzoyl chloride CAS No. 886502-42-7

4-Methoxy-2-(trifluoromethoxy)benzoyl chloride

Cat. No.: B2973281
CAS No.: 886502-42-7
M. Wt: 254.59
InChI Key: XTRNPLXMVUIGGU-UHFFFAOYSA-N
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Description

4-Methoxy-2-(trifluoromethoxy)benzoyl chloride (CAS: 886500-20-5) is a benzoyl chloride derivative featuring a methoxy (-OCH₃) group at the para position (C4) and a trifluoromethoxy (-OCF₃) group at the ortho position (C2) on the aromatic ring. This compound is highly reactive due to the electron-withdrawing nature of the trifluoromethoxy group and the electron-donating methoxy group, making it a versatile intermediate in organic synthesis, particularly in pharmaceuticals and agrochemicals .

Key properties (estimated from structural analogs):

  • Molecular Formula: C₉H₆ClF₃O₃
  • Molecular Weight: ~254.45 g/mol
  • Reactivity: High acylating agent reactivity, sensitive to moisture .

Properties

IUPAC Name

4-methoxy-2-(trifluoromethoxy)benzoyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6ClF3O3/c1-15-5-2-3-6(8(10)14)7(4-5)16-9(11,12)13/h2-4H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTRNPLXMVUIGGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C(=O)Cl)OC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6ClF3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

4-Methoxy-2-(trifluoromethoxy)benzoyl chloride has several applications in scientific research:

  • Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules.

  • Biology: The compound can be employed in the study of enzyme inhibitors and receptor binding assays.

  • Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism by which 4-Methoxy-2-(trifluoromethoxy)benzoyl chloride exerts its effects depends on its specific application. For example, in pharmaceuticals, it may act as an inhibitor by binding to a specific enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved would vary based on the biological system being studied.

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below compares 4-Methoxy-2-(trifluoromethoxy)benzoyl chloride with structurally related benzoyl chlorides:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Substituents (Positions) Key Applications References
This compound 886500-20-5 C₉H₆ClF₃O₃ 254.45 -OCH₃ (C4), -OCF₃ (C2) Pharmaceutical intermediates
4-(Trifluoromethoxy)benzoyl chloride 36823-88-8 C₈H₄ClF₃O₂ 224.56 -OCF₃ (C4) Ligand synthesis for dopamine receptors
3-(Trifluoromethoxy)benzoyl chloride 86270-03-3 C₈H₄ClF₃O₂ 224.56 -OCF₃ (C3) Agrochemical intermediates
4-Chloro-2-(trifluoromethoxy)benzoyl chloride 1261779-42-3 C₈H₃Cl₂F₃O₂ 259.01 -Cl (C4), -OCF₃ (C2) Pesticide synthesis
2,4,5-Trifluoro-3-methoxybenzoyl chloride N/A C₈H₃ClF₃O₂ 226.55 -F (C2, C4, C5), -OCH₃ (C3) Antibiotic impurity synthesis

Reactivity and Electronic Effects

  • Electron-Withdrawing vs. Electron-Donating Groups :
    • The trifluoromethoxy (-OCF₃) group is strongly electron-withdrawing, increasing the electrophilicity of the carbonyl carbon, which enhances reactivity in nucleophilic acyl substitution reactions.
    • The methoxy (-OCH₃) group at C4 donates electrons via resonance, slightly counteracting the electron withdrawal from -OCF₃ at C2. This balance can modulate solubility and regioselectivity in reactions .
    • In contrast, 4-(Trifluoromethoxy)benzoyl chloride (CAS: 36823-88-8) lacks the methoxy group, resulting in higher electrophilicity and faster reaction rates .

Research Findings and Case Studies

Case Study: Dopamine Receptor Ligands

In a 1998 study, 4-(Trifluoromethoxy)benzoyl chloride was coupled with 4-amino-1-benzylpiperidine to produce benzamides with selective binding to dopamine D2-like receptors. The trifluoromethoxy group improved metabolic stability compared to non-fluorinated analogs .

Case Study: Herbicide Intermediates

4-Chloro-2-(trifluoromethoxy)benzoyl chloride (CAS: 1261779-42-3) was used to synthesize chlorinated benzoylurea herbicides, where the chloro and trifluoromethoxy groups synergistically enhanced herbicidal activity .

Biological Activity

4-Methoxy-2-(trifluoromethoxy)benzoyl chloride is an aromatic compound noted for its unique chemical structure, which includes both a methoxy group and a trifluoromethoxy group. This compound has garnered attention in scientific research due to its potential biological activities, particularly in the fields of medicinal chemistry and drug development.

Chemical Structure

The structure of this compound can be represented as follows:

C9H6ClF3O3\text{C}_9\text{H}_6\text{ClF}_3\text{O}_3

This compound features:

  • A methoxy group (-OCH₃)
  • A trifluoromethoxy group (-OCF₃)
  • A benzoyl chloride moiety

Anticancer Properties

Research indicates that this compound exhibits significant anticancer properties. A study involving molecular docking and in vitro assays demonstrated its potential as an inhibitor of the epidermal growth factor receptor (EGFR), which is crucial in the progression of various cancers, including breast cancer. The binding affinity and cytotoxicity were assessed using MCF-7 breast cancer cell lines, revealing promising results:

  • Binding Score : -8.2 kcal/mol (indicative of strong binding)
  • IC50 Values : Approximately 0.37 mM, suggesting effective cytotoxic activity against cancer cells .

The mechanism through which this compound exerts its biological effects involves its interaction with specific molecular targets, particularly kinases involved in cancer signaling pathways. By inhibiting these kinases, the compound disrupts critical cellular processes that promote tumor growth and survival .

Comparative Analysis with Related Compounds

To understand the unique properties of this compound, it is essential to compare it with structurally similar compounds. The following table summarizes some key characteristics:

Compound NameStructure FeaturesIC50 (mM)Binding Score (kcal/mol)
This compoundMethoxy & trifluoromethoxy groups0.37-8.2
N-(4-methoxy)-benzoyl-N'-phenylthioureaContains methoxy but lacks trifluoromethyl0.38-7.3
N-(4-trifluoromethyl)-benzoyl-N'-phenylthioureaContains trifluoromethyl but lacks methoxy0.37-8.2

Case Studies and Research Findings

Several studies have explored the biological activities of compounds related to this compound:

  • Study on EGFR Inhibition : A study conducted by researchers at Universitas Surabaya focused on synthesizing phenylthiourea derivatives, including those related to this compound. The results indicated significant inhibition of EGFR activity, highlighting the potential for developing new anticancer agents .
  • Molecular Docking Studies : Molecular docking simulations have shown that the trifluoromethoxy substitution enhances binding affinity to target proteins compared to other derivatives without this modification. This suggests a strategic advantage in drug design for targeting specific pathways in cancer therapy .

Q & A

Q. What are the recommended synthetic routes for 4-methoxy-2-(trifluoromethoxy)benzoyl chloride, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via Friedel-Crafts acylation using methoxy-substituted aromatic precursors followed by chlorination. For example, reacting 4-methoxy-2-(trifluoromethoxy)toluene with thionyl chloride (SOCl₂) under reflux in anhydrous conditions generates the acyl chloride. Optimizing stoichiometry (e.g., 1:1.2 molar ratio of precursor to SOCl₂) and reaction time (typically 6–12 hours) minimizes side products like hydrolyzed acids . Purification via vacuum distillation or chromatography is critical due to moisture sensitivity.

Q. How can researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer : Use a combination of HPLC-MS (to detect trace impurities) and NMR (¹H/¹³C/¹⁹F) for structural confirmation. For mass accuracy, compare experimental exact mass (e.g., 238.59100 g/mol) with theoretical values using high-resolution mass spectrometry (HRMS) . Monitor the carbonyl chloride peak at ~1750 cm⁻¹ in FT-IR to confirm functional group integrity.

Q. What safety protocols are essential for handling this compound in laboratory settings?

  • Methodological Answer : Due to its lachrymatory and potential carcinogenic properties (Group 2A per IARC), use glove boxes or fume hoods with negative pressure. Personal protective equipment (PPE) should include nitrile gloves, sealed goggles, and acid-resistant lab coats. Store under inert gas (Ar/N₂) at 2–8°C to prevent hydrolysis . Emergency protocols for spills require neutralization with sodium bicarbonate followed by adsorption via silica gel.

Advanced Research Questions

Q. How can researchers resolve discrepancies in reaction yields when scaling up synthesis?

  • Methodological Answer : Scale-up challenges often arise from inefficient heat dissipation or moisture ingress. Use design of experiments (DoE) to optimize parameters:
  • Temperature gradients : Monitor exothermic peaks during chlorination using in-situ IR.
  • Solvent choice : Replace THF with dichloromethane (DCM) to reduce polarity-driven side reactions .
  • Quenching : Introduce gradual addition of cold aqueous NaHCO₃ to mitigate thermal decomposition. Validate reproducibility across three independent batches .

Q. What strategies mitigate interference from trifluoromethoxy group hydrolysis during derivatization?

  • Methodological Answer : The electron-withdrawing trifluoromethoxy group increases susceptibility to hydrolysis. To stabilize the compound:
  • Use scavengers like molecular sieves (3Å) or triethylamine (TEA) to sequester water.
  • Conduct reactions at sub-ambient temperatures (−10°C to 0°C) to slow hydrolysis kinetics.
  • Employ benzoyl chloride derivatization (e.g., with amines) under anhydrous acetonitrile, followed by LC-MS/MS to confirm derivatization efficiency .

Q. How can this compound be applied in designing enzyme inhibitors targeting tumor microenvironments?

  • Methodological Answer : Its acyl chloride moiety enables covalent binding to enzyme active sites (e.g., malate dehydrogenase). Design steps include:
  • Docking studies : Use Schrödinger Suite to model interactions with the target’s catalytic cysteine.
  • Structure-activity relationship (SAR) : Synthesize analogs with varied substituents (e.g., replacing methoxy with ethoxy) and test inhibitory potency via fluorescence-based assays .
  • Metabolic stability : Assess plasma stability using rat liver microsomes and HPLC quantification .

Q. What analytical techniques address spectral overlaps in quantifying this compound in complex matrices?

  • Methodological Answer : In biological matrices (e.g., serum), use isotope dilution assays with deuterated internal standards (e.g., d₃-4-methoxy-2-(trifluoromethoxy)benzoyl chloride) to correct matrix effects. For LC-MS/MS:
  • Chromatography : Utilize a C18 column with 0.1% formic acid in acetonitrile/water (gradient elution) to resolve overlapping peaks.
  • MRM transitions : Select precursor → product ions (e.g., m/z 239 → 195) with collision energies optimized to minimize cross-talk .

Data Contradiction Analysis

Q. How should researchers interpret conflicting carcinogenicity data between in vitro and in vivo studies?

  • Methodological Answer : While IARC classifies benzoyl chlorides as Group 2A, in vivo data for this specific compound may show limited carcinogenicity. Address discrepancies by:
  • Dose-response analysis : Compare tumor incidence at equivalent exposure levels (mg/kg/day).
  • Metabolic profiling : Use liver S9 fractions to identify detoxification pathways (e.g., glutathione conjugation) that reduce in vivo toxicity.
  • Endpoint validation : Confirm histopathology findings via immunohistochemistry (e.g., Ki-67 for proliferation) to rule out false positives .

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